6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

Catalog No.
S546033
CAS No.
886208-76-0
M.F
C23H21N7
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperaz...

CAS Number

886208-76-0

Product Name

6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

IUPAC Name

6-phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

Molecular Formula

C23H21N7

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H21N7/c1-2-5-19(6-3-1)21-17-20(18-7-11-24-12-8-18)22(28-27-21)29-13-15-30(16-14-29)23-25-9-4-10-26-23/h1-12,17H,13-16H2

InChI Key

ZPJGUEPHFXPAQF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2C3=CC=NC=C3)C4=CC=CC=C4)C5=NC=CC=N5

Solubility

Soluble in DMSO

Synonyms

TT-301; TT 301; TT301; MW-189; MW 189 ;MW189

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2C3=CC=NC=C3)C4=CC=CC=C4)C5=NC=CC=N5

Description

The exact mass of the compound 6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is 395.1858 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is a complex organic compound characterized by its unique molecular structure, which includes multiple heterocyclic rings. Its IUPAC name reflects the presence of phenyl, pyridine, and pyrimidine moieties, contributing to its diverse chemical properties and potential biological activities. The molecular formula is C23H21N7C_{23}H_{21}N_{7} with a molecular weight of 395.5 g/mol . This compound is typically encountered as a solid powder, with a purity exceeding 98% when properly synthesized and stored .

That are significant for its functionalization and application in research:

  • Oxidation: 6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine can be oxidized, leading to modifications in its functional groups.
  • Reduction: Reduction reactions can alter the compound's properties and reactivity, potentially enhancing its biological activity.
  • Substitution: The compound is prone to substitution reactions involving its pyridazine and pyrimidine rings, allowing for the introduction of new functional groups that can modify its activity .

This compound has shown promise in various biological studies, particularly in the context of neuroinflammation and central nervous system injuries. It acts by modulating cytokine production and glial cell activation, which are critical processes in neuroinflammatory responses. Research indicates that it may improve histological and functional outcomes in models of acute neurological injury . Its unique structure allows it to interact with specific molecular targets involved in these pathways.

The synthesis of 6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine involves several steps, primarily focusing on the formation of the pyridazine ring followed by functionalization with phenyl and pyrimidine groups. While specific synthetic routes are often proprietary, the general approach includes:

  • Formation of the pyridazine core.
  • Introduction of the phenyl group through electrophilic aromatic substitution.
  • Functionalization with the piperazine and pyrimidine moieties via nucleophilic substitution or coupling reactions.

Detailed reaction conditions are typically optimized based on desired yield and purity .

6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has a wide range of applications:

  • Research Tool: It is utilized in studies focused on neuroinflammation and cytokine inhibition.
  • Therapeutic Development: The compound shows potential for developing new treatments for conditions such as traumatic brain injury and other neurodegenerative diseases .
  • Chemical Biology: Its unique structure makes it valuable for exploring interactions within biological systems and understanding disease mechanisms.

Interaction studies involving 6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine have revealed its ability to inhibit specific signaling pathways associated with inflammation. These studies often focus on:

  • Cytokine Inhibition: Evaluating how the compound affects the production and activity of pro-inflammatory cytokines.
  • Glial Cell Modulation: Investigating its impact on glial cell activation during neuroinflammatory processes.

Such interactions are critical for understanding its therapeutic potential and mechanisms of action .

Several compounds share structural similarities with 6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine, but each exhibits distinct properties:

Compound NameMolecular FormulaKey Features
TT-302C23H22N6Similar cytokine inhibitory properties but different structural elements.
MW-189C23H21N7Known for anti-inflammatory effects; closely related but differs in specific substitutions.
4-(Pyridin-4-Yl)Pyrimidin -2-OlC9H7N3OA simpler structure that lacks the complex piperazine moiety but shares some pharmacological interests.

The uniqueness of 6-Phenyl-4-pyridin-4-yl -3-(4-pyrimidin -2 -ylpiperazin -1 -yl)pyridazine lies in its dual role as both a cytokine inhibitor and a modulator of glial cell activity, which may not be present in other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Exact Mass

395.18584370 g/mol

Monoisotopic Mass

395.18584370 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CY416F5NSK

Wikipedia

Tt-301

Dates

Modify: 2024-02-18
1: James ML, Wang H, Cantillana V, Lei B, Kernagis DN, Dawson HN, Klaman LD, Laskowitz DT. TT-301 inhibits microglial activation and improves outcome after central nervous system injury in adult mice. Anesthesiology. 2012 Jun;116(6):1299-311. doi: 10.1097/ALN.0b013e318253a02a. PubMed PMID: 22487803.

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